GSK481
Overview
Description
GSK481 is a highly potent receptor interacting protein 1 kinase (RIP1, RIPK1) inhibitor . It targets the RIP1 ATP-binding pocket with high affinity . It has little potency toward non-primate RIP1 and no off-target affinity when profiled at 10 μM by a 456-kinase panel .
Synthesis Analysis
This compound is a receptor interacting protein kinase 1 (RIP1) inhibitor . It has been shown to trigger an increase in biochemical activity and exhibit great translation in the U937 cellular assay with an IC50 of 10 nM . It also showed complete specificity for RIP1 kinase against all other tested kinases .Molecular Structure Analysis
The molecular formula of this compound is C21H19N3O4 . It has a molecular weight of 377.39 . The chemical name is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .Chemical Reactions Analysis
This compound was tested at 10 μM in duplicate against 318 kinases in the Reaction Biology Corporation (RBC) kinase panel . No inhibition >30% at 10 μM concentration was identified . This compound was also tested at 10 μM in duplicate against 456 kinases (including 395 non-mutant kinases) in the DiscoveRx KINOMEscan® kinase profile panel .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMSO . It has a molecular weight of 377.39 and a molecular formula of C21H19N3O4 .Scientific Research Applications
Gene Therapy for Rare Diseases
GSK481 has been implicated in gene therapy research, particularly for rare diseases. A notable example is the European Commission's approval of GlaxoSmithKline's (GSK) ex vivo hematopoietic stem cell gene therapy for the treatment of adenosine deaminase (ADA)-deficient severe combined immunodeficiency (SCID). This therapy, known as Strimvelis™, represents a significant advancement in gene therapy, marking the first ex vivo stem cell gene therapy to receive regulatory approval worldwide (Aiuti, Roncarolo, & Naldini, 2017).
Cancer Research and Treatment
This compound, through its role in inhibiting glycogen synthase kinase 3β (GSK-3β), has been extensively studied in cancer research. For instance, GSK-3β inhibitors have been shown to influence the proliferation and apoptosis of colon carcinoma cells, suggesting potential applications in cancer treatment. The mechanism involves activating the β-catenin pathway and regulating the balance of the Bcl-2 pathway, highlighting the importance of GSK-3β in cellular processes related to cancer (Tong, 2011).
Impact on Signal Transduction and Cellular Processes
This compound's impact extends to various signal transduction pathways and cellular processes. GSK-3, which this compound targets, is a multifunctional serine/threonine kinase that regulates numerous signaling pathways, including those related to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. It plays a crucial role in a range of cellular processes, from glycogen metabolism to cell cycle regulation and proliferation (Doble & Woodgett, 2003).
Role in Developmental Biology and Disease
This compound has been studied in the context of developmental biology and various diseases. For example, research on G protein-coupled receptor 48 (GPR48), associated with this compound, has revealed its essential role in regulating the development of multiple tissues and its involvement in diseases like polycystic kidney disease. This research demonstrates how Gpr48 deficiency can lead to polycystic lesions and renal fibrosis in mice, indicating the potential implications of this compound in similar pathologies (Dang et al., 2014).
Genomic Research and Data Management
The Genome Sequence Archive (GSA) represents a critical resource in genomic research, offering a repository for archiving raw sequence data. This archive supports the management of vast amounts of sequence data generated by modern sequencing technologies, which is vital for research involving compounds like this compound (Wang et al., 2017).
Mechanism of Action
- Role : RIP1 (receptor interacting protein 1) is a key regulator of cell death pathways, including apoptosis, necroptosis, and inflammation .
- Apoptosis : GSK481 enhances detectable apoptosis induced by TNFα and shikonin in Jurkat cells .
- Necroptosis : this compound abrogates RIP3 up-regulation induced by TNFα and shikonin, suggesting its role in necroptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
GSK481 plays a crucial role in biochemical reactions by inhibiting the activity of receptor-interacting protein kinase 1 (RIP1). This inhibition is highly selective, with an IC50 value of 1.3 nanomolar for RIP1 . This compound interacts specifically with the serine 166 phosphorylation site on wild-type human RIP1, effectively reducing its phosphorylation with an IC50 value of 2.8 nanomolar . Additionally, this compound exhibits excellent translation in cellular assays, such as the U937 cellular assay, with an IC50 value of 10 nanomolar . The compound shows complete specificity for RIP1 kinase over other kinases, making it a highly selective inhibitor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the phosphorylation of serine 166 in wild-type human RIP1, leading to a reduction in pro-inflammatory cytokine production and apoptosis . In cellular assays, such as those involving U937 cells, this compound demonstrates potent inhibition of RIP1 activity, resulting in decreased levels of inflammation and cell death . These effects highlight the compound’s potential therapeutic applications in treating inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of receptor-interacting protein kinase 1 (RIP1). This compound binds to the serine 166 phosphorylation site on wild-type human RIP1, effectively reducing its phosphorylation and subsequent activation . This inhibition prevents the downstream signaling events that lead to pro-inflammatory cytokine production and apoptosis . By targeting RIP1, this compound can modulate key cellular processes, making it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and potency in various assays, including the U937 cellular assay . Its effectiveness can vary depending on the duration of exposure and the specific cellular context. Long-term studies have shown that this compound maintains its inhibitory effects on RIP1 activity, leading to sustained reductions in inflammation and cell death . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIP1 activity, leading to reductions in inflammation and cell death . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, emphasizing the need for precise dosing to achieve optimal therapeutic outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and apoptosis. By inhibiting receptor-interacting protein kinase 1 (RIP1), this compound modulates key signaling pathways that regulate pro-inflammatory cytokine production and cell death . The compound’s interactions with enzymes and cofactors involved in these pathways highlight its potential for therapeutic applications in treating inflammatory diseases . Additionally, this compound’s effects on metabolic flux and metabolite levels further underscore its role in modulating cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound exhibits excellent cellular uptake and distribution, allowing it to effectively inhibit RIP1 activity in various cellular contexts . This compound’s interactions with transporters and binding proteins facilitate its localization and accumulation within target cells, enhancing its therapeutic potential . These properties make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with receptor-interacting protein kinase 1 (RIP1). The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, allowing it to effectively inhibit RIP1 activity . This compound’s localization within the cytoplasm is crucial for its function, as it enables the compound to modulate key signaling pathways involved in inflammation and apoptosis . These findings highlight the importance of subcellular localization in the compound’s mechanism of action and therapeutic potential.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of GSK481 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid followed by reduction of the nitro group to an amino group and subsequent acylation with 2-chloro-4-methoxybenzoic acid.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-amino-5-methylbenzoic acid", "sodium borohydride", "2-chloro-4-methoxybenzoic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid in the presence of N,N-dimethylformamide and triethylamine to form 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-dicarboxylic acid.", "Step 2: Reduction of the nitro group in 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-dicarboxylic acid with sodium borohydride in methanol to form 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-diamine.", "Step 3: Acylation of 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-diamine with 2-chloro-4-methoxybenzoic acid in the presence of diisopropylethylamine and ethyl acetate to form GSK481." ] } | |
CAS No. |
1622849-58-4 |
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 |
IUPAC Name |
5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N |
SMILES |
O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK481; GSK-481; GSK 481. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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